![molecular formula C23H24O8 B13683849 Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether](/img/structure/B13683849.png)
Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “MFCD02932022” is known chemically as 4,4’-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one) typically involves the reaction of epoxides with carbon dioxide in the presence of a catalyst. One common method involves using ammonium salts as catalysts in an autoclave filled with carbon dioxide at high pressure (20 or 56 atm) and elevated temperatures (120 or 130°C) for 24 hours . Another method uses dicyclohexylammonium iodide in 1-methyl-pyrrolidin-2-one at 45°C for 48 hours .
Industrial Production Methods
For industrial-scale production, the process is often optimized for efficiency and yield. This may involve continuous flow reactors and the use of more robust catalysts that can withstand the harsh reaction conditions over extended periods. The choice of solvent and reaction conditions is crucial to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
4,4’-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one) primarily undergoes reactions typical of carbonate compounds. These include:
Substitution Reactions: Where the carbonate group can be replaced by other nucleophiles.
Hydrolysis: Breaking down into alcohols and carbon dioxide in the presence of water.
Polymerization: Forming polycarbonates when reacted with diols.
Common Reagents and Conditions
Common reagents for these reactions include strong bases for substitution reactions, water or acids for hydrolysis, and diols for polymerization. The conditions vary depending on the desired reaction, but typically involve moderate to high temperatures and pressures to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted carbonates, alcohols, and polycarbonates, depending on the specific reaction conditions and reagents used.
科学研究应用
4,4’-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of high-performance plastics and coatings due to its excellent thermal and chemical stability.
作用机制
The mechanism by which 4,4’-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one) exerts its effects is primarily through its ability to form stable carbonate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, altering their activity and function. The pathways involved often include the formation of stable complexes that can modulate biological processes or enhance the properties of materials in industrial applications.
相似化合物的比较
Similar Compounds
Similar compounds include other carbonate derivatives such as:
- Bisphenol A diglycidyl ether carbonate
- Phenyl glycidyl ether carbonate
Uniqueness
What sets 4,4’-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one) apart is its unique structural configuration, which provides enhanced stability and reactivity compared to other carbonate derivatives. This makes it particularly valuable in applications requiring high-performance materials and stable drug delivery systems.
属性
分子式 |
C23H24O8 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC 名称 |
4-[[4-[2-[4-[(2-oxo-1,3-dioxolan-4-yl)methoxy]phenyl]propan-2-yl]phenoxy]methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C23H24O8/c1-23(2,15-3-7-17(8-4-15)26-11-19-13-28-21(24)30-19)16-5-9-18(10-6-16)27-12-20-14-29-22(25)31-20/h3-10,19-20H,11-14H2,1-2H3 |
InChI 键 |
WMXJKASNALNICA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)OCC2COC(=O)O2)C3=CC=C(C=C3)OCC4COC(=O)O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


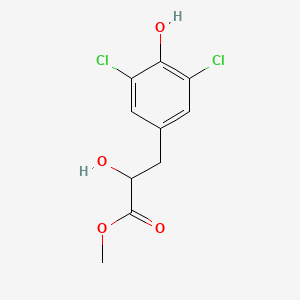
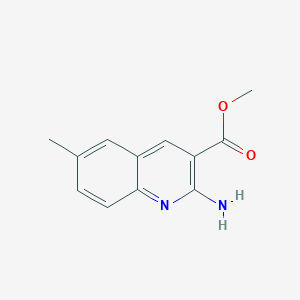
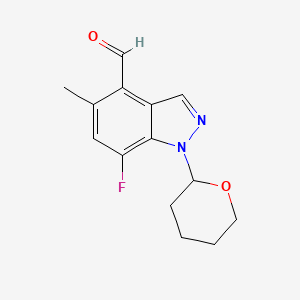
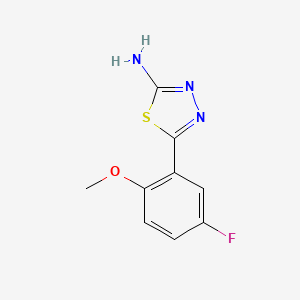
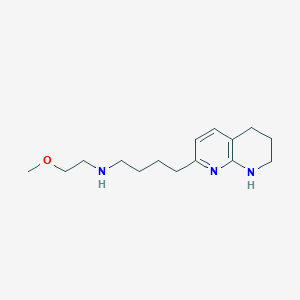
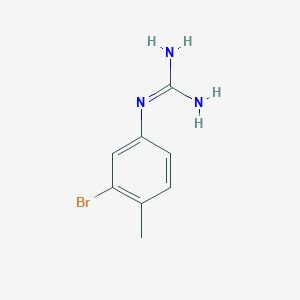
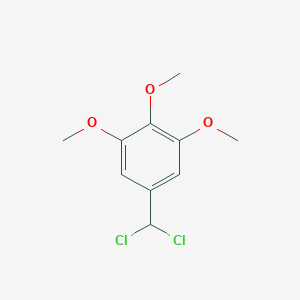


![5-(Methylthio)-2-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13683837.png)

![Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate](/img/structure/B13683843.png)
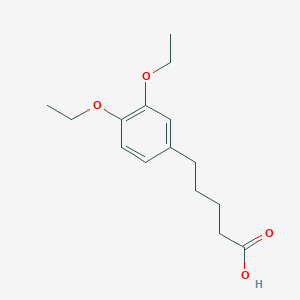
![3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13683856.png)
